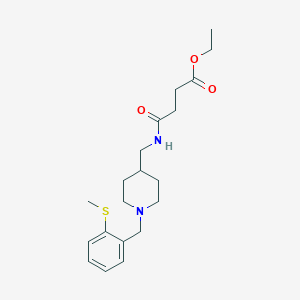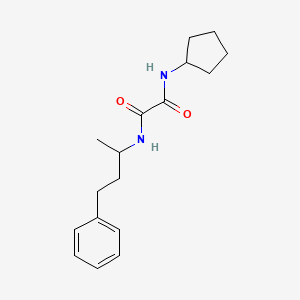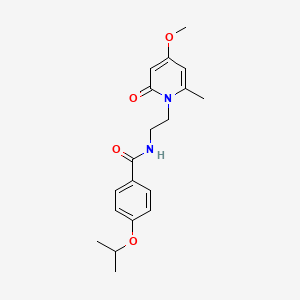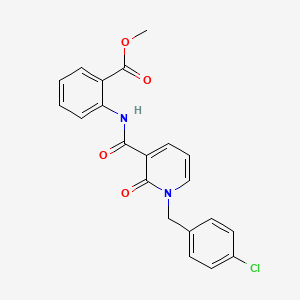![molecular formula C11H20Cl2N4O B2672697 N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]acetamide;dihydrochloride CAS No. 2243510-50-9](/img/structure/B2672697.png)
N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]acetamide;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a pyrrolidine ring and an imidazole ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and the imidazole ring is a five-membered ring with two nitrogen atoms . These structures are common in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, both pyrrolidine and imidazole rings can be synthesized through various methods . For example, 1-methylimidazole can be synthesized through acid-catalyzed methylation of imidazole by methanol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, 1-methylimidazole, which is part of this compound, is a colorless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids .Applications De Recherche Scientifique
Molecular Design and Pharmacological Application
K. Shibuya et al. (2018) described a molecular design process for enhancing the aqueous solubility and oral absorption of compounds similar to N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]acetamide. They introduced a piperazine unit to improve these properties in a compound aimed at inhibiting human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT). This approach indicates a potential strategy for enhancing the drug delivery capabilities of N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]acetamide; dihydrochloride (Shibuya et al., 2018).
Chemical Synthesis Techniques
M. A. Kavina et al. (2018) and S. Lindström (1995) explored methods related to the synthesis of imidazole compounds. While not directly related to N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]acetamide; dihydrochloride, their research on synthesizing dihydro-5H-pyrrolo[1,2-a]imidazole derivatives and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, respectively, might offer insights into synthetic methodologies that could be applicable (Kavina et al., 2018); (Lindström, 1995).
Potential Biological Activities
The research by E. Klimova et al. (2013) and R. Adamiak et al. (1985) delves into the interactions and potential biological activities of compounds with structural similarities to N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]acetamide; dihydrochloride. Klimova's study on the reaction of tautomeric amidines and Adamiak's investigation into the formation of fluorescent N-/purin-6-yl/pyridinium salts may provide useful information on the reactivity and potential applications of the compound (Klimova et al., 2013); (Adamiak et al., 1985).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[[(3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]methyl]acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.2ClH/c1-8(16)14-4-9-3-12-5-10(9)11-6-13-7-15(11)2;;/h6-7,9-10,12H,3-5H2,1-2H3,(H,14,16);2*1H/t9-,10+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAHAVMRBJIESQ-JXGSBULDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CNCC1C2=CN=CN2C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@@H]1CNC[C@H]1C2=CN=CN2C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-[2-({1-[(2-methoxyphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]piperidine-1-carboxylate](/img/structure/B2672615.png)
![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2672616.png)
![1-(2-Fluorobenzoyl)-4-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2672617.png)





![4-[[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2672627.png)
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2672629.png)




